3-(4-Ethylthiophenyl)picolinic acid
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Overview
Description
3-(4-Ethylthiophenyl)picolinic acid is an organic compound with the molecular formula C14H13NO2S It is a derivative of picolinic acid, featuring a 4-ethylthiophenyl group attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylthiophenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and green solvents can also enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylthiophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3-(4-Ethylthiophenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism by which 3-(4-Ethylthiophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes. Additionally, it can interfere with membrane fusion events, making it a potential antiviral agent .
Comparison with Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
Uniqueness: 3-(4-Ethylthiophenyl)picolinic acid is unique due to the presence of the ethylthiophenyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance its ability to form complexes with metals and interact with biological targets .
Properties
IUPAC Name |
3-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIQTPNLMDZZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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